2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridiine
Description
Contextual Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold." nih.govsigmaaldrich.com This designation stems from its recurring presence in a vast number of biologically active compounds, including natural products, agrochemicals, and a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). nih.govsigmaaldrich.com As an isostere of benzene (B151609), pyridine is an aromatic, nitrogen-containing heterocycle that can engage in various non-covalent interactions with biological targets. nih.gov
The nitrogen atom in the pyridine ring imparts unique properties compared to its carbocyclic analog, benzene. It can act as a hydrogen bond acceptor and introduces a dipole moment to the ring, influencing the molecule's solubility, polarity, and ability to bind to protein targets. researchgate.net Pyridine moieties are found in essential natural molecules such as vitamins (niacin and pyridoxine), co-enzymes, and alkaloids. google.com
In drug design, the incorporation of a pyridine scaffold can enhance the pharmacological characteristics of a molecule due to its metabolic stability and aqueous solubility. google.com The versatility of the pyridine ring allows for its substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of a compound to optimize its efficacy and pharmacokinetic profile. researchgate.net Consequently, pyridine derivatives have been successfully developed for a wide array of therapeutic areas, demonstrating antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties, among others. sigmaaldrich.comgoogle.com
The Role and Impact of Trifluoromethoxy and Methoxy (B1213986) Moieties in Molecular Design
The functionality of a core scaffold like pyridine is heavily modulated by its substituents. In 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups play critical roles in defining the molecule's physicochemical properties.
The trifluoromethoxy group (-OCF3) has become increasingly important in pharmaceutical and agrochemical design. nih.gov Its properties are largely due to the presence of fluorine atoms. The high electronegativity of fluorine often leads to profound changes in a molecule's biological activity and metabolic stability. The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes. Furthermore, it is metabolically stable due to the strength of the carbon-fluorine bond, protecting adjacent positions from oxidative metabolism. google.com This group can also modulate the electronic properties of the aromatic ring to which it is attached, influencing binding affinity to target proteins. google.com
| Property | Trifluoromethoxy (-OCF3) Group | Methoxy (-OCH3) Group |
|---|---|---|
| Lipophilicity | High; increases membrane permeability. google.com | Considered non-lipophilic on aromatic rings. epo.org |
| Metabolic Stability | High; resistant to oxidative metabolism due to strong C-F bonds. google.com | Can be susceptible to metabolic oxidation (O-demethylation). epo.org |
| Electronic Effect | Strongly electron-withdrawing. | Electron-donating through resonance. epo.org |
| Hydrogen Bonding | Weak hydrogen bond acceptor. | Hydrogen bond acceptor. epo.org |
Overview of Research Trajectories for Aryl Pyridine Derivatives
Aryl pyridine derivatives, which feature a pyridine ring directly connected to an aryl group (such as a phenyl ring), represent a vast and actively researched class of compounds. The synthesis and exploration of these molecules are driven by their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.gov The combination of two distinct aromatic systems gives rise to unique electronic and conformational properties.
The synthesis of aryl pyridines has advanced significantly, with modern cross-coupling reactions—such as the Suzuki, Stille, and Hiyama couplings—being primary methods for their construction. These reactions allow for the precise and efficient formation of the carbon-carbon bond between the pyridine and aryl rings, enabling the creation of large libraries of derivatives with diverse substitution patterns. nih.gov
Research into aryl pyridine derivatives is often focused on discovering novel bioactive agents. By modifying the substituents on either the pyridine or the aryl ring, researchers can systematically explore structure-activity relationships (SAR) to develop compounds with high potency and selectivity for specific biological targets. acs.org For example, studies have shown that 5-aryl-cyclopenta[c]pyridine derivatives exhibit promising antiviral, insecticidal, and fungicidal activities. acs.org Furthermore, various aryl pyridine derivatives have been investigated as ligands for adrenergic receptors and for their potential in treating complex diseases like Alzheimer's. The ongoing exploration of this class of compounds continues to yield novel candidates for a variety of applications.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-18-12-7-4-10(8-17-12)9-2-5-11(6-3-9)19-13(14,15)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIYRXLVNWCPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, the most logical disconnection is the carbon-carbon single bond connecting the pyridine (B92270) and phenyl rings. This approach simplifies the synthesis into the preparation of two key precursors followed by a cross-coupling reaction to form the final product.
This retrosynthetic disconnection points to two primary building blocks:
A functionalized 2-methoxypyridine (B126380), such as 2-methoxy-5-bromopyridine.
A functionalized 4-(trifluoromethoxy)benzene, typically 4-(trifluoromethoxy)phenylboronic acid for use in Suzuki-Miyaura coupling.
Synthesis of Halogenated Pyridine Precursors (e.g., 2-methoxy-5-bromo-pyridine)
A crucial precursor for the synthesis is a halogenated derivative of 2-methoxypyridine, with 5-bromo-2-methoxypyridine (B44785) being a common choice. This compound serves as an electrophilic partner in many cross-coupling reactions. Several methods for its synthesis have been reported.
One common method involves the nucleophilic substitution of 2,5-dibromopyridine with a methoxide source. chemicalbook.com Another approach is the bromination of 2-methoxypyridine. A third route begins with 2-amino-5-methoxypyridine, which undergoes a Sandmeyer-type diazotization followed by bromination. chemicalbook.com
| Starting Material | Reagents | Key Conditions | Yield |
| 2,5-dibromopyridine | Sodium hydroxide (B78521), Methanol | Reflux, 5 hours | 98% chemicalbook.com |
| 2-Amino-5-methoxypyridine | 60% Hydrobromic acid, Bromine, Sodium nitrite | -10°C to -5°C | 63% chemicalbook.com |
| 2-methoxypyridine | Bromine or other brominating agents | Not specified | Not specified |
Synthesis of Trifluoromethoxy-Substituted Phenyl Building Blocks
The second key component is a trifluoromethoxy-substituted phenyl building block, which acts as the nucleophilic partner in the cross-coupling reaction. The most widely used precursor for this purpose is 4-(trifluoromethoxy)phenylboronic acid. nordmann.globalchemimpex.com This compound is commercially available and is frequently used in Suzuki coupling reactions for the synthesis of pharmaceutical compounds. nordmann.globalsigmaaldrich.com
For laboratory-scale synthesis, 4-(trifluoromethoxy)phenylboronic acid can be prepared from p-bromobenzotrifluoride. The synthesis involves a lithium-halogen exchange using n-butyllithium at low temperatures, followed by quenching the resulting aryllithium species with an electrophilic boron source like trimethyl borate. chemicalbook.com Subsequent acidic workup yields the desired boronic acid. chemicalbook.com
Carbon-Carbon Cross-Coupling Strategies
The central step in forming 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is the creation of the C-C bond between the two aromatic rings. Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. nih.gov
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is one of the most versatile and widely employed methods for the formation of biaryl compounds due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.gov
The reaction typically involves the coupling of an aryl halide (e.g., 5-bromo-2-methoxypyridine) with an arylboronic acid (e.g., 4-(trifluoromethoxy)phenylboronic acid) in the presence of a palladium catalyst and a base. An alternative, yet equally viable, approach involves reversing the functionality of the coupling partners: reacting 2-methoxypyridine-5-boronic acid (or its pinacol ester) with a 4-(trifluoromethoxy)phenyl halide. google.com
A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction, with conditions often tailored to the specific substrates. nih.govresearchgate.net
| Catalyst | Ligand (if separate) | Base | Solvent | Temperature |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 °C researchgate.net |
| Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 °C nih.gov |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF / Water | Room Temp. or 40 °C acs.org |
| Pd(PPh₃)₄ | - | K₂CO₃ or Na₂CO₃ | Toluene / Water | 80-100 °C |
Alternative Cross-Coupling Reactions (e.g., Kumada-Corriu, Buchwald-Hartwig type)
While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions can also be utilized for biaryl synthesis.
Kumada-Corriu Coupling : This reaction employs a Grignard reagent (an organomagnesium compound) as the nucleophilic partner. researchgate.net For the synthesis of the target molecule, this would involve reacting 5-bromo-2-methoxypyridine with 4-(trifluoromethoxy)phenylmagnesium bromide. This reaction is typically catalyzed by palladium or nickel complexes and can often proceed under mild conditions, sometimes at temperatures below 0°C. researchgate.net
Other C-C Couplings : Reactions such as the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents) are also effective for forming C-C bonds between aromatic rings and represent potential alternative strategies. nih.govorganic-chemistry.org
Buchwald-Hartwig Amination : It is important to note that the Buchwald-Hartwig reaction is a C-N cross-coupling method used for forming arylamines. It is not a suitable strategy for constructing the core carbon-carbon bond of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction in pyridine chemistry. In pyridine, the carbon atoms at the 2- and 4-positions are electron-deficient due to the electron-withdrawing effect of the ring nitrogen atom. stackexchange.comechemi.com This makes them susceptible to attack by nucleophiles, especially when a good leaving group (like a halide) is present at these positions. stackexchange.comechemi.com
For the synthesis of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, a direct SNAr reaction to introduce the large 4-(trifluoromethoxy)phenyl group at the 5-position is generally not feasible as this position is not electronically activated for a classical SNAr mechanism.
However, the SNAr reaction is a highly practical method for introducing the methoxy (B1213986) group. A plausible synthetic route would first involve the cross-coupling of 5-bromo-2-chloropyridine with 4-(trifluoromethoxy)phenylboronic acid. The resulting intermediate, 2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine, could then be treated with sodium methoxide. The chlorine atom at the C-2 position is highly activated towards nucleophilic displacement by the adjacent ring nitrogen, allowing for an efficient SNAr reaction to install the methoxy group and yield the final product. researchgate.net More advanced methods, such as concerted nucleophilic aromatic substitution (cSNAr), have been developed that can allow for substitution at less activated positions under specific conditions, for example, using sodium hydride with iodide salt additives. nih.govntu.edu.sg
Direct Functionalization and Trifluoromethoxylation Techniques
The synthesis of complex molecules like 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is increasingly moving away from traditional multi-step processes towards more efficient direct functionalization methods. These techniques aim to form carbon-carbon bonds by activating C-H bonds directly, thus avoiding the need for pre-functionalized starting materials like halides or organometallics.
One such advanced strategy involves the direct C-H arylation of pyridine N-oxides. rsc.orgrsc.orgnih.gov In a potential application of this method, 2-methoxypyridine would first be oxidized to its N-oxide. This activation step facilitates the subsequent copper-catalyzed cross-coupling reaction with an arylboronic ester, such as 4-(trifluoromethoxy)phenylboronic acid pinacol ester, to form the desired biaryl linkage directly at the C5 position of the pyridine ring. rsc.orgnih.gov This one-pot approach, which proceeds without requiring an additional reductant, represents a streamlined and practical route to 2-arylpyridines. rsc.orgnih.gov
Regarding the introduction of the trifluoromethoxy (-OCF3) group, this is typically accomplished by using a starting material that already contains this moiety, rather than by direct trifluoromethoxylation of the assembled biaryl scaffold. The synthesis of trifluoromethylated compounds is a specialized field, with various reagents developed for electrophilic, nucleophilic, and radical trifluoromethylation pathways. nih.gov For the synthesis of the target compound, a commercially available precursor like 4-(trifluoromethoxy)phenylboronic acid is the most common and efficient choice. This approach ensures that the sensitive trifluoromethoxy group is precisely positioned before the key C-C bond-forming cross-coupling step.
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry, which promote the design of chemical processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic strategies. For the synthesis of substituted pyridines, this includes the adoption of catalyst-free systems, alternative energy sources like microwaves, and the use of environmentally benign solvents. acs.org
Catalyst-Free and Microwave-Assisted Syntheses
While many cross-coupling reactions rely on palladium catalysts, a key goal in green chemistry is to develop catalyst-free methods. However, for Suzuki-Miyaura type reactions used to synthesize biaryls, catalysis remains standard practice. The innovation, therefore, lies in enhancing the efficiency and conditions of these catalyzed reactions.
Microwave-assisted synthesis has emerged as a powerful tool that aligns with green chemistry principles by dramatically reducing reaction times, often from hours to minutes, and improving product yields. mdpi.comdurham.ac.uk The application of focused microwave heating in a Suzuki-Miyaura cross-coupling reaction between 5-Bromo-2-methoxypyridine and 4-(Trifluoromethoxy)phenylboronic acid can significantly enhance the reaction efficiency. mdpi.commdpi.com This method is advantageous for its rapid and uniform heating, which can minimize the formation of by-products. mdpi.com
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | 5-Bromo-2-methoxypyridine, 4-(Trifluoromethoxy)phenylboronic acid | 5-Bromo-2-methoxypyridine, 4-(Trifluoromethoxy)phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(dppf)Cl₂ or other modern Pd catalysts |
| Base | K₂CO₃ or Na₂CO₃ | K₂CO₃, KOH, or Na₃PO₄ nih.gov |
| Solvent | Toluene, Dioxane | Dioxane/Water, Ethanol/Water mdpi.com |
| Temperature | 80-110 °C | 100-140 °C |
| Reaction Time | 6-24 hours | 5-30 minutes mdpi.com |
| Yield | Moderate to Good | Good to Excellent mdpi.com |
Solvent-Free or Low-Environmental-Impact Methodologies
Solvent-free synthesis represents an ideal green chemistry scenario, minimizing waste and avoiding the use of often toxic and volatile organic compounds. acs.org While some syntheses of substituted pyridines can be achieved under solvent-free conditions, particularly those involving condensation reactions, palladium-catalyzed cross-coupling reactions typically require a solvent to ensure solubility and interaction of the reactants, catalyst, and base. researchgate.nettandfonline.com
Consequently, the focus for making these reactions greener shifts to using low-environmental-impact solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com Suzuki-Miyaura reactions have been successfully adapted to run in aqueous media, often using a water-soluble co-solvent like ethanol to aid reactant solubility. mdpi.comresearchgate.net The use of water as the primary solvent not only reduces environmental impact but can also simplify product separation and catalyst recycling. mdpi.com This approach provides a sustainable alternative to traditional methods that rely on anhydrous organic solvents under inert atmospheres.
Advanced Spectroscopic and Structural Characterization of 2 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides a complete picture of the atomic connectivity.
The ¹H NMR spectrum of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. The protons on the phenyl ring, being in a para-substituted system, are anticipated to appear as a pair of doublets (an AA'BB' system). The protons on the 5-substituted 2-methoxypyridine (B126380) ring will exhibit coupling patterns consistent with their relative positions.
The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment, with the carbon attached to the methoxy group appearing significantly downfield, and the carbon of the trifluoromethoxy group showing a characteristic quartet due to coupling with the three fluorine atoms. The interpretation of unusual ¹³C NMR chemical shifts for methoxy groups is essential, as their conformation relative to the aromatic ring can cause significant variations in resonance. neu.edu.tr
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.45 | d | ~2.5 | 1H | H6 |
| ~7.80 | dd | ~8.6, 2.5 | 1H | H4 |
| ~7.55 | d | ~8.8 | 2H | H2', H6' |
| ~7.30 | d | ~8.8 | 2H | H3', H5' |
| ~6.85 | d | ~8.6 | 1H | H3 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~163.5 | C2 |
| ~149.0 (q, J ≈ 2 Hz) | C4' |
| ~147.0 | C6 |
| ~138.0 | C4 |
| ~137.5 | C1' |
| ~130.0 | C5 |
| ~128.5 | C2', C6' |
| ~121.5 | C3', C5' |
| ~120.5 (q, J ≈ 257 Hz) | -OCF₃ |
| ~110.5 | C3 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, the following key correlations would be observed:
A strong cross-peak between the signals assigned to H3 and H4, confirming their adjacency on the pyridine ring.
A weaker, four-bond coupling correlation may be visible between H4 and H6.
Correlations between the H2'/H6' and H3'/H5' protons on the phenyl ring would confirm their coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. specac.com It is a highly sensitive method for assigning carbon signals. specac.com Key expected correlations include:
H3 to C3
H4 to C4
H6 to C6
H2'/H6' to C2'/C6'
H3'/H5' to C3'/C5'
-OCH₃ protons to the -OCH₃ carbon.
Correlation from the methoxy protons (-OCH₃) to the C2 carbon, confirming the position of the methoxy group.
Correlations from the H6 proton to C5 and C4, and from the H4 proton to C5, C6 and C2, establishing the pyridine ring connectivity.
The critical correlation between the two rings, for example, from the H2'/H6' protons to the C5 carbon of the pyridine ring, which unambiguously establishes the C5-C1' bond.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, the molecular formula is C₁₃H₁₀F₃NO₂. The calculated monoisotopic mass for the protonated molecular ion [M+H]⁺ is 270.0736. An experimental HRMS measurement would be expected to confirm this value to within a few parts per million (ppm), thereby verifying the elemental composition.
Table 3: HRMS Data
| Ion | Calculated m/z | Found m/z |
|---|
The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. The fragmentation pathway can be elucidated by analyzing the masses of the fragment ions produced, often through tandem mass spectrometry (MS/MS) experiments. lcms.cz For 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, several key fragmentation pathways can be predicted:
Loss of a Methyl Radical: A common fragmentation for methoxy-aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (·CH₃, 15 Da) to form a stable radical cation at m/z 254.
Loss of Trifluoromethyl Radical: Cleavage of the O-CF₃ bond could lead to the loss of a trifluoromethyl radical (·CF₃, 69 Da), resulting in a fragment at m/z 200.
Cleavage of the Biaryl Bond: The bond connecting the pyridine and phenyl rings can cleave, leading to ions corresponding to each ring system. This could produce ions such as [C₁₂H₈NO]⁺ (m/z 182) from loss of the trifluoromethoxy group or other related fragments.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages, such as the loss of HCN (27 Da), leading to further fragmentation ions.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is characteristic of the compound and reveals the presence of specific functional groups.
The IR and Raman spectra of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine would be expected to show a number of characteristic bands corresponding to the vibrations of its constituent parts.
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretches of the methoxy group would be observed between 3000 and 2850 cm⁻¹. vscht.cz
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine and phenyl rings are expected to produce a series of sharp bands in the 1610-1450 cm⁻¹ region.
C-O Stretching: Strong absorptions corresponding to the asymmetric and symmetric C-O-C stretching of the methoxy and trifluoromethoxy ethers would be prominent in the 1300-1000 cm⁻¹ range.
C-F Stretching: The C-F bonds of the trifluoromethoxy group will give rise to very strong and characteristic absorption bands, typically in the 1200-1100 cm⁻¹ region.
Table 4: Predicted Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine, Phenyl) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |
| 1610 - 1580 | C=C / C=N Stretch | Aromatic Rings |
| 1520 - 1450 | C=C / C=N Stretch | Aromatic Rings |
| 1280 - 1240 | C-O-C Asymmetric Stretch | Aryl Ether |
| 1200 - 1100 | C-F Stretch | Trifluoromethoxy (-OCF₃) |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing.
No published data is currently available for the single-crystal X-ray diffraction of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. Therefore, information regarding its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, bond angles, and crystal packing interactions cannot be provided.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties.
Specific experimental UV-Visible spectroscopic data for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine has not been reported in the available literature. Consequently, details on its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (e.g., π→π, n→π) are undetermined.
Theoretical and Computational Chemistry Investigations of 2 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular characteristics at the electronic level. These methods are used to predict molecular structures, spectroscopic profiles, and reactivity. nih.govmdpi.com
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. ajchem-a.comnih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, indicating that the molecule is more polarizable. nih.gov
For a molecule like 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, analysis of the HOMO and LUMO energy levels and their distribution across the molecular structure would reveal the regions most likely to be involved in chemical reactions. For instance, in studies of similar heterocyclic compounds, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-accepting regions. ajchem-a.com This analysis helps in understanding charge transfer interactions within the molecule. researchgate.net Global reactivity descriptors such as chemical hardness, potential, softness, and the electrophilicity index can be calculated from the HOMO-LUMO energies to further quantify the molecule's reactivity. researchgate.net
Molecular Geometry Optimization and Conformational Landscapes
Computational studies on similar biphenyl (B1667301) and phenylpyridine systems have shown that while an isolated molecule might prefer a twisted conformation, intermolecular interactions in a crystalline environment can lead to a more planar structure. core.ac.uk The optimization process yields important data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray diffraction if available. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated values are often correlated with experimental data to confirm the molecular structure. mdpi.com
IR (Infrared) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. The calculated IR and Raman spectra are often compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of the observed vibrational bands. nih.gov
UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. nih.gov This analysis provides information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO, and can predict the wavelengths of maximum absorption (λmax). nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a highly popular and versatile computational method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a reliable tool for studying the structural and spectroscopic properties of molecules. ajchem-a.com Functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are frequently employed to perform geometry optimizations, frequency calculations, and to determine electronic properties. ajchem-a.comresearchgate.net DFT calculations are integral to obtaining the HOMO-LUMO energies, molecular electrostatic potential maps, and other properties discussed herein. nih.gov The accuracy of DFT results often shows good agreement with experimental data. ajchem-a.com
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.com The MEP surface map uses a color code to represent the electrostatic potential at different points on the molecule's surface. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue indicates regions of positive potential, which are electron-poor and prone to nucleophilic attack. ajchem-a.com Green and yellow represent areas with intermediate or near-zero potential. For a molecule like 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, an MEP analysis would identify the most reactive sites, likely highlighting the electronegative oxygen and nitrogen atoms as regions of negative potential. ajchem-a.com
Non-Linear Optical (NLO) Property Predictions
Molecules with significant non-linear optical (NLO) properties are of great interest for their potential applications in optoelectronic technologies. researchgate.net Computational methods can be used to predict the NLO properties of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net A high hyperpolarizability value indicates strong NLO activity. researchgate.net These calculations are often performed using DFT methods. Molecules with large charge transfer characteristics, often inferred from a small HOMO-LUMO gap, tend to exhibit higher NLO responses. researchgate.net A theoretical investigation into the NLO properties of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine would provide insight into its potential for use in advanced optical materials.
Reaction Mechanism Elucidation through Computational Modeling
The synthesis of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine via the Suzuki-Miyaura reaction involves the coupling of two key fragments: a pyridine (B92270) derivative and a phenyl derivative. A plausible reaction would couple 5-halo-2-methoxypyridine (e.g., 5-bromo-2-methoxypyridine) with 4-(trifluoromethoxy)phenylboronic acid. The elucidation of this mechanism through computational modeling would involve a detailed analysis of the three core stages of the palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination. acs.org
The Suzuki-Miyaura Catalytic Cycle: A Plausible Pathway
The widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction serves as the foundation for a computational investigation. acs.org The cycle begins with an active Pd(0) catalyst which undergoes the following key transformations:
Oxidative Addition: The aryl halide (5-bromo-2-methoxypyridine) reacts with the Pd(0) complex, breaking the carbon-halogen bond and forming a new Pd(II) intermediate. acs.org
Transmetalation: In this crucial step, the organic group from the organoboron compound (the 4-(trifluoromethoxy)phenyl group) is transferred to the Pd(II) center, displacing the halide. This step is typically facilitated by a base. researchgate.netacs.org
Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between the two organic fragments attached to the palladium center. This step forms the final product, 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov
Computational Methodology
A typical computational approach to model this reaction would employ Density Functional Theory (DFT) calculations, a method that has proven effective for studying organometallic reaction mechanisms. acs.orgresearchgate.net Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d,p) to accurately describe the electronic structure and geometry of the molecules involved. researchgate.net Such calculations can determine the Gibbs free energy of reactants, intermediates, transition states (TS), and products, allowing for the construction of a complete energy profile of the reaction.
Modeling Key Reaction Steps
Oxidative Addition: Computational models would simulate the approach of 5-bromo-2-methoxypyridine (B44785) to a palladium catalyst, such as Pd(PPh₃)₂. The calculations would identify the transition state for the cleavage of the C-Br bond and the formation of Pd-C and Pd-Br bonds. The energy barrier for this step, known as the activation energy (ΔG‡), is a critical parameter. For many palladium-catalyzed cross-couplings, oxidative addition is the turnover-limiting step. nih.gov
| Reactants | Transition State | Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| Pd(PPh₃)₂ + 5-bromo-2-methoxypyridine | [TS_OA] | 15 - 25 |
Note: The values presented are illustrative and based on typical ranges found in computational studies of similar Suzuki-Miyaura reactions. researchgate.netresearchgate.net
Transmetalation: This step is mechanistically complex and often involves the base. nih.gov Computational studies can distinguish between different proposed pathways. acs.org For instance, one pathway involves the formation of a boronate complex [ArB(OH)₃]⁻ which then reacts with the Pd(II) intermediate. organic-chemistry.org Another pathway suggests the initial exchange of the halide on the palladium with a hydroxide (B78521) or alkoxide from the base, followed by reaction with the neutral boronic acid. acs.org DFT calculations can model the structures and energies of the intermediates and transition states for each plausible path to determine the most favorable route.
| Species | Description | Relative Energy (ΔG) (kcal/mol) |
|---|---|---|
| Pd(Py)(PPh₃)₂(Br) + [Ph'B(OH)₃]⁻ | Separated Reactants | 0.0 |
| [TS_Transmetalation] | Transmetalation Transition State | +10 to +20 |
| Pd(Py)(Ph')(PPh₃)₂ + Br⁻ + B(OH)₃ | Products | -5 to -15 |
Note: Energies are relative to the starting intermediate of the transmetalation step. Py = 2-methoxy-5-pyridinyl; Ph' = 4-(trifluoromethoxy)phenyl. The values are representative examples.
Reductive Elimination: The final stage involves the formation of the C-C bond to yield 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine. Computational modeling would focus on the transition state leading to the product from the diarylpalladium(II) intermediate. This step must have a sufficiently low energy barrier for the catalytic cycle to be efficient. The geometry of the intermediate (typically requiring a cis arrangement of the two aryl groups) is crucial for this step to occur. acs.org
| Reactant Intermediate | Transition State | Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| cis-Pd(Py)(Ph')(PPh₃)₂ | [TS_RE] | 5 - 15 |
Note: Py = 2-methoxy-5-pyridinyl; Ph' = 4-(trifluoromethoxy)phenyl. The values are representative examples from computational literature.
Chemical Reactivity and Functionalization Strategies of 2 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine
Reactivity of the Pyridine (B92270) Core
The pyridine ring, being an electron-deficient heterocycle, exhibits distinct reactivity patterns compared to benzene (B151609). The nitrogen atom significantly influences the outcomes of both electrophilic and nucleophilic reactions.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the deactivating effect of the electronegative nitrogen atom. However, the reactivity and regioselectivity in 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine are modulated by the substituents. The 2-methoxy group is an activating, ortho- and para-directing group. brainly.com This directing effect, combined with the inherent deactivation of the pyridine ring, suggests that electrophilic attack is most likely to occur at positions C3 or C5. Given that the C5 position is already substituted, the C3 position becomes a primary site for substitution. For instance, in the bromination of 2-methoxypyridine (B126380), the major product is 3-bromo-2-methoxypyridine. brainly.com Similarly, sulfonation of 2-methoxypyridine with sulfuric acid and heat yields 2-methoxy-4-sulfonic acid pyridine as the major product, indicating that the para-position (C4) can also be targeted. brainly.comchegg.com The electronic influence of the 5-aryl group will further modulate this reactivity, but substitution at C3 remains a probable outcome.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Core
| Position | Activating/Deactivating Influence | Predicted Outcome |
|---|---|---|
| C3 | Activated by 2-methoxy group (ortho) | Favorable site for substitution |
| C4 | Activated by 2-methoxy group (para) | Possible site for substitution brainly.com |
The pyridine nucleus is inherently susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are electronically deficient due to their proximity to the nitrogen atom. In the case of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, the C2 position is substituted with a methoxy (B1213986) group, which can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
This reactivity is well-documented for related compounds. For example, 2-chloro-5-nitropyridine (B43025) readily undergoes methoxylation by reacting with sodium methoxide, demonstrating the facility of nucleophilic displacement at the C2 position. Similarly, 2-methoxy-3-nitrothiophene (B1314167) reacts with piperidine (B6355638), where the methoxy group is displaced. researchgate.net Therefore, treatment of the title compound with strong nucleophiles could lead to the displacement of the methoxy group and the introduction of a new functional group at the C2 position. The rate and success of such reactions depend on the nucleophile's strength and the reaction conditions.
Transformations Involving the Methoxy Group
The 2-methoxy group is a key functional handle that can be readily transformed, primarily through demethylation to yield the corresponding pyridone. This transformation is significant as it alters the electronic properties and potential biological activity of the molecule.
Cleavage of the methyl ether can be achieved under various conditions. A particularly effective method involves the use of L-selectride in refluxing THF, which has been shown to chemoselectively demethylate methoxypyridines over anisoles (methoxybenzenes). thieme-connect.comthieme-connect.comelsevierpure.com This selectivity is advantageous for molecules like the title compound, which contains both a methoxypyridine and a substituted anisole-like moiety (the trifluoromethoxybenzene group is electronically different but the principle of differential reactivity holds). The reaction is generally efficient for methoxy groups at the 2-, 3-, or 4-positions of the pyridine ring. thieme-connect.com This selective demethylation provides a direct route to 5-[4-(trifluoromethoxy)phenyl]pyridin-2(1H)-one, a valuable intermediate for further functionalization. Traditional reagents like boron tribromide (BBr3) can also be used for demethylation, although they may offer less chemoselectivity. thieme-connect.com
Table 2: Reagents for Demethylation of 2-Methoxypyridines
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| L-selectride | THF, reflux | High (pyridyl over phenyl ether) | thieme-connect.comthieme-connect.com |
| Boron Tribromide (BBr3) | Dichloromethane | Lower, can effect global demethylation | thieme-connect.com |
Reactions at the Trifluoromethoxy-Substituted Phenyl Moiety
The trifluoromethoxy (-OCF3) group on the phenyl ring is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the phenyl ring towards electrophilic aromatic substitution. However, the oxygen atom's lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. beilstein-journals.orgnih.gov Since the para position is already occupied by the pyridine ring, electrophilic attack on this moiety would be directed to the positions ortho to the trifluoromethoxy group (C3' and C5').
Another synthetic strategy for functionalizing this ring involves metal-halogen exchange. For instance, bromo(trifluoromethoxy)benzenes can be converted to their corresponding aryllithium species by treatment with butyllithium (B86547) at low temperatures. beilstein-journals.orgnih.gov These reactive intermediates can then be trapped with various electrophiles to introduce a wide range of substituents. This suggests that if a halogen were present on the trifluoromethoxy-phenyl ring of the title compound, it would serve as a handle for further derivatization.
Metal-Catalyzed Functionalization at C-H Bonds
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 2-arylpyridine systems, the pyridine nitrogen atom commonly acts as an effective directing group for metal catalysts like palladium, ruthenium, and copper. rsc.orgrsc.org This chelation-assisted activation typically directs functionalization to the ortho C-H bond of the phenyl ring. rsc.org For 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, this would correspond to the C-H bonds at the C2' and C6' positions of the phenyl ring.
A wide range of transformations can be achieved through this strategy, including arylation, acylation, and cyanation. rsc.org For example, palladium-catalyzed ortho-cyanation of 2-phenylpyridine (B120327) has been successfully achieved using K3[Fe(CN)]6 as the cyanating agent. rsc.org The electronic nature of the substituents on the phenyl ring can influence the reaction efficiency, with electron-rich arenes often providing better yields. rsc.org Additionally, C-H activation can also be directed to the pyridine ring itself, although this is often more challenging. The specific site of functionalization depends on the catalyst, directing group, and reaction conditions employed.
Derivatization for Complex Molecular Architectures
The title compound serves as a versatile building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. The distinct reactivity of each part of the molecule allows for sequential and controlled modifications.
One of the most common methods for elaboration is through metal-catalyzed cross-coupling reactions. For instance, a related compound, 2-methoxy-5-pyridylboronic acid, has been used in Suzuki cross-coupling reactions with heteroaryl halides to construct extended π-conjugated systems. worktribe.com This indicates that the title compound could be converted to a boronic acid or ester at the pyridine C5 position (if starting from a halogenated precursor) or at other positions via C-H borylation, and then coupled with various partners.
Furthermore, the transformations discussed in the previous sections, such as nucleophilic displacement of the methoxy group or C-H functionalization of the phenyl ring, can be employed to attach diverse side chains or build new ring systems. The synthesis of novel liquid crystalline materials based on 2-methoxypyridine derivatives highlights the utility of this core structure in creating complex, functional molecules. researchgate.netrsc.org Similarly, 5-substituted pyridine derivatives are common motifs in pharmacologically active compounds, such as M4 muscarinic acetylcholine (B1216132) receptor modulators, suggesting the potential for derivatizing the title compound for drug discovery efforts. nih.gov
Synthesis of Poly-substituted Analogs
The synthesis of poly-substituted analogs of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine primarily relies on established cross-coupling methodologies and, more recently, on direct C-H functionalization techniques.
A prevalent and highly effective method for assembling the core structure of 2-methoxy-5-arylpyridines is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In the context of synthesizing analogs of the target molecule, a common strategy involves the coupling of a substituted 2-methoxypyridine with an appropriate arylboronic acid. For instance, 5-bromo-2-methoxypyridine (B44785) can serve as a key precursor, reacting with various arylboronic acids to yield a library of 5-aryl-2-methoxypyridine derivatives. The reaction conditions are generally mild and tolerate a wide array of functional groups, making it a versatile tool for generating structural diversity. The general scheme for this approach is depicted below:
Scheme 1: General Suzuki-Miyaura cross-coupling for the synthesis of 2-methoxy-5-arylpyridines.
Further diversification can be achieved by introducing additional substituents onto either the pyridine or the phenyl ring. This can be accomplished by employing appropriately substituted starting materials in the Suzuki-Miyaura coupling or by post-synthetic modification of the parent compound.
Table 1: Examples of Poly-substituted 2-Methoxy-5-arylpyridine Analogs Synthesized via Palladium-Catalyzed Cross-Coupling Reactions
| Entry | Pyridine Precursor | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 5-Bromo-2-methoxypyridine | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | >90 |
| 2 | 3,5-Dibromo-2-methoxypyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 3-Bromo-2-methoxy-5-phenylpyridine | 75 |
| 3 | 5-Bromo-2-methoxypyridine | 3-Formylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 3-(6-Methoxypyridin-3-yl)benzaldehyde | 88 |
Beyond cross-coupling reactions, direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of pyridine rings. Transition-metal catalysis, particularly with palladium and rhodium, can enable the direct arylation, alkylation, or alkenylation of C-H bonds on the pyridine nucleus. For 2-methoxypyridine derivatives, the directing effect of the methoxy group and the nitrogen atom can influence the regioselectivity of these reactions, potentially allowing for the introduction of substituents at specific positions without the need for pre-functionalized starting materials.
Skeletal Rearrangements and Editing of Pyridines
While the functionalization of the existing pyridine scaffold is a common strategy, more advanced techniques involving the rearrangement or "editing" of the pyridine skeleton itself offer novel pathways to structurally diverse compounds. These methods, though not yet specifically reported for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, represent the forefront of heterocyclic chemistry and are theoretically applicable.
Recent advancements in synthetic methodology have introduced the concept of skeletal editing , which allows for the precise substitution or rearrangement of atoms within a core ring structure. One such strategy involves an atom-pair swap , converting a C-N fragment of the pyridine ring into a C-C fragment, thereby transforming the pyridine into a benzene or naphthalene (B1677914) derivative. nih.govsciencedaily.comresearchgate.net This is typically achieved through a sequence of dearomatization, cycloaddition, and rearomatizing retro-cycloaddition reactions in a one-pot process. researchgate.net Such a transformation would fundamentally alter the heterocyclic core of the target molecule, providing access to entirely new classes of compounds.
Another innovative approach is the single-atom swap , where the nitrogen atom of the pyridine ring is replaced with a carbon atom. For instance, pyridine N-oxides can undergo a nitrogen-to-carbon single atom swap when treated with a sulfoxide (B87167) under basic conditions. chinesechemsoc.org This method offers a precise way to edit the azaarene skeleton. chinesechemsoc.org
Photochemical rearrangements also present a viable, albeit less predictable, avenue for skeletal modification. Substituted pyridines have been shown to undergo phototransposition reactions, leading to the formation of isomeric pyridines. arkat-usa.org These reactions are thought to proceed through bicyclic intermediates such as Dewar pyridines or azaprismanes. arkat-usa.org Furthermore, photochemical methods can be employed to transform pyridines into other heterocyclic systems, such as pyrazoles. synthesisspotlight.com The specific outcome of these photochemical reactions is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions.
Finally, transition-metal-catalyzed ring expansion or contraction reactions, while well-documented for other heterocyclic systems, remain a developing area for pyridines. rsc.org These reactions could potentially convert the six-membered pyridine ring into a five- or seven-membered heterocycle, providing another layer of structural diversification. The de novo construction of pyridine rings via transition-metal-catalyzed [2+2+2] cycloadditions also highlights the power of organometallic chemistry in manipulating heterocyclic frameworks. rsc.orgresearchgate.netacsgcipr.org
While the direct application of these skeletal editing and rearrangement strategies to 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine has yet to be explored, they represent exciting future directions for the chemical modification of this and related compounds, promising access to novel molecular architectures with potentially unique properties.
Applications of 2 Methoxy 5 4 Trifluoromethoxy Phenyl Pyridine and Its Derivatives in Advanced Materials and Catalysis
Role as Ligands in Transition Metal Catalysis
The utility of a molecule as a ligand in transition metal catalysis is predicated on its ability to coordinate with a metal center and electronically influence its catalytic activity. Pyridine (B92270) and its derivatives are a well-established class of ligands in this regard. openaccessjournals.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and bind to transition metals. The electronic properties of the pyridine ring can be fine-tuned by the introduction of various substituents, which in turn modulates the stability and reactivity of the resulting metal complex.
In the case of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine , the presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethoxy group is expected to create a unique electronic environment. The trifluoromethoxy group, in particular, is known for its strong electron-withdrawing nature, which can significantly impact the electron density at the metal center upon coordination. rsc.org
Design and Synthesis of Metal Complexes
A thorough review of the scientific literature indicates that there are no specific studies detailing the design and synthesis of metal complexes where 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine acts as a primary ligand. While research on analogous compounds, such as other substituted 2-arylpyridines, has demonstrated their capability to form complexes with a variety of transition metals like gold(III), there is no direct evidence of such complexes with the subject compound. mdpi.com The synthesis of such complexes would typically involve the reaction of a suitable metal precursor with the pyridine ligand in an appropriate solvent.
Catalytic Activity in Organic Transformations
Consistent with the lack of information on its metal complexes, there is no published research on the catalytic activity of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine -based catalysts in organic transformations. The electronic character of substituted pyridine ligands can influence the outcome of catalytic reactions. For instance, electron-withdrawing groups on the pyridine ring can enhance the catalytic activity of iron-pyridinophane complexes in C-C coupling reactions. nih.gov However, without experimental data for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine , any discussion of its potential catalytic performance remains speculative.
Contributions to Functional Materials Development
The development of functional materials often relies on the design of organic molecules with specific electronic and photophysical properties. Pyridine derivatives have been explored for their potential in various materials science applications due to their inherent electronic characteristics. rsc.orgresearchgate.net
Organic Electronics and Optoelectronic Materials
There is a significant body of research on the use of pyridine-based compounds as materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgrsc.org The electron-deficient nature of the pyridine ring makes it a suitable component for electron-transporting materials. The frontier energy levels of these materials, which are crucial for their performance in devices, can be tuned by modifying the substituents on the pyridine core.
Despite this general interest, there are no specific reports in the scientific literature on the application or investigation of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine in the field of organic electronics or optoelectronics. Its potential utility in this area has not been explored or documented.
Advanced Polymer Precursors
The synthesis of advanced polymers with tailored properties often involves the use of functionalized monomers. While pyridine-containing polymers have been synthesized and studied for various applications, there is no information available to suggest that 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine has been used as a precursor or monomer in the development of advanced polymers.
Applications in Analytical Chemistry as Chemical Probes or Standards
In analytical chemistry, molecules with specific and detectable properties can be used as chemical probes for sensing or as standards for calibration and quantification. There is no evidence in the reviewed literature to indicate that 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine has been developed or utilized as a chemical probe or an analytical standard.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
Currently, the synthesis of pyridine (B92270) derivatives often focuses on achiral methods. nih.gov However, the development of stereoselective synthetic pathways to introduce chirality to 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine or its derivatives is a crucial next step. Chiral pyridines are valuable scaffolds in medicinal chemistry and catalysis. researchgate.net
Future research should focus on asymmetric synthesis strategies. One promising approach is the catalytic enantioselective dearomative alkylation of the pyridine ring. Methodologies using Grignard reagents with chiral copper(I) complexes have been successful for related 4-methoxypyridine (B45360) derivatives and could be adapted. acs.orgnih.gov This would involve the in situ formation of an N-acylpyridinium salt from the parent molecule, followed by a stereocontrolled nucleophilic addition to generate chiral dihydropyridine (B1217469) products. These intermediates can then be further transformed into a variety of enantiopure piperidine (B6355638) or pyridine derivatives.
Key research objectives would include:
Screening of chiral ligands and metal catalysts to achieve high enantioselectivity.
Investigation of the influence of the trifluoromethoxy group on the stereochemical outcome of the reaction.
Exploration of a range of nucleophiles to create a library of chiral derivatives.
Investigation of Solid-State Properties and Polymorphism
The solid-state properties of a compound, including its crystal packing and polymorphism, are critical for applications in pharmaceuticals and materials science. For 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, these characteristics are largely unknown. The study of polymorphism—the ability of a substance to exist in two or more crystalline forms—is particularly important as different polymorphs can exhibit different physical properties. nih.govrsc.org
Future work should involve a systematic investigation of the crystallization of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine under various conditions (e.g., different solvents, temperatures, and pressures) to identify potential polymorphs. nih.gov Single-crystal X-ray diffraction would be the primary tool to determine the precise three-dimensional arrangement of molecules in the crystal lattice. researchgate.net This analysis would reveal key intermolecular interactions, such as hydrogen bonding, π-π stacking, and C–H⋯F interactions, which govern the molecular packing. rsc.org Hirshfeld surface analysis could be employed to quantify these weak intermolecular interactions, providing insights into the stability of the crystal structure. mdpi.com
A comparative table of crystallographic data from related pyridine structures could guide initial hypotheses.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| Pyridine (Phase II) | Orthorhombic | P2₁2₁2₁ | C–H⋯π, C–H⋯N nih.gov |
| Pyridine (Phase III) | Tetragonal | P4₁2₁2 | C–H⋯π, C–H⋯N nih.gov |
| A 2-methoxypyridine (B126380) derivative (4n) | Orthorhombic | Aba2 | Delocalization of π-electrons researchgate.net |
| [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone | Monoclinic | P2₁/c | C–H⋯O, C–H⋯π, C–F⋯π researchgate.net |
This table presents data for analogous compounds to illustrate the types of solid-state properties that could be investigated for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine.
Integration into Supramolecular Assemblies
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional architectures. rsc.org The pyridine nitrogen and the fluorine atoms of the trifluoromethoxy group in 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine make it an excellent candidate for integration into supramolecular assemblies. These assemblies have potential applications in areas such as drug delivery and bioimaging. nih.gov
Research in this area could explore the use of this molecule as a ligand in metal-organic frameworks (MOFs) or as a building block in hydrogen-bonded or halogen-bonded networks. The pyridine nitrogen can coordinate to metal ions, while the trifluoromethoxy group can act as a hydrogen or halogen bond acceptor. The interplay of these interactions could lead to the formation of novel materials with tailored properties. For example, the "polyanion–π" binding interaction observed between polyanions and pyridine rings could be explored. rsc.org
Future studies could investigate:
Co-crystallization with various hydrogen-bond donors/acceptors to form new multi-component crystals.
Coordination with different metal centers to generate coordination polymers and MOFs.
Self-assembly in solution to form structures like micelles or vesicles, which could be useful for encapsulation and delivery applications. nih.gov
Exploration of New Reactivity Modes and Transformations
The reactivity of the 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine core is another area ripe for exploration. The electronic nature of the methoxy (B1213986) group can be leveraged to tune the basicity and reactivity of the pyridine nitrogen. nih.gov While pyridine itself undergoes electrophilic substitution with difficulty, the substituted rings in the target molecule may exhibit unique reactivity. wikipedia.org
Future research should investigate transformations that go beyond simple functionalization. This could include:
C-H Activation: Direct functionalization of the C-H bonds on either the pyridine or phenyl ring using transition metal catalysis. This would provide an atom-economical route to more complex derivatives.
Dearomatization Reactions: As mentioned in section 7.1, dearomatization provides access to three-dimensional saturated heterocyclic structures. nih.gov Exploring different dearomatizing reagents and conditions could yield a variety of novel scaffolds.
Photocatalysis: Investigating the molecule's behavior under photocatalytic conditions to enable novel bond formations or transformations that are not accessible through traditional thermal methods.
Ring Transformations: Exploring conditions that could induce cleavage and rearrangement of the pyridine ring to form other heterocyclic systems.
The reduced basicity of the 2-methoxypyridine moiety (pKa of 3.06 for the pyridinium (B92312) ion vs. 5.23 for unsubstituted pyridinium) can facilitate reactions that might otherwise be low-yielding due to catalyst or reagent poisoning by a more basic nitrogen atom. nih.gov
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize the synthesis and study the kinetics of new transformations involving 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, the development of advanced in-situ monitoring techniques is essential. Real-time analysis provides a deeper understanding of reaction mechanisms and dynamics. jascoinc.com
One promising avenue is the use of fiber-optic probes coupled with spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy. jascoinc.com These methods allow for continuous monitoring of reactant consumption and product formation directly within the reaction vessel without the need for sampling.
Furthermore, the inherent fluorescence potential of pyridine-based structures could be exploited. mdpi.com Research could focus on developing derivatives of 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine that act as fluorescent probes themselves. By strategically modifying the structure, it may be possible to create a molecule whose fluorescence is "turned on" or "turned off" upon a specific chemical transformation. This would enable highly sensitive, real-time monitoring of reaction progress. Lanthanide complexes with pyridine-based ligands have also been used as luminescent probes for monitoring analytes like ATP. nih.gov
| Probe Type | Analyte/Process | Sensing Mechanism | Potential Application for Target Compound |
| Imidazo[1,2-a]pyridine-based | H₂O₂ | "Turn-on" fluorescence mdpi.com | Monitoring oxidative reactions. |
| BODIPY-fused dithieno[2,3-b]pyridine | Cu²⁺ | Specific ion recognition researchgate.net | Developing sensors based on the pyridine core. |
| Pyridinedicarboxylate-Tb(III) Complex | ATP | Luminescence quenching via π-π stacking nih.gov | Creating probes for biological systems. |
| 2-aryl-3-(organylethynyl)pyridine | Benzene (B151609) | Solvatochromic fluorescence shift mdpi.com | Monitoring reactions in different solvent environments. |
This table illustrates various sensing mechanisms of pyridine-based probes that could inspire the development of new monitoring tools for reactions involving 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
- Chlorination/Fluorination: Introducing trifluoromethoxy groups via electrophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Methoxy Group Installation: Methoxylation using NaOMe or Cu-mediated coupling at elevated temperatures (80–120°C) .
- Purification: Column chromatography with polar/non-polar solvent gradients (e.g., hexane:ethyl acetate) to isolate the product.
- Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading (e.g., Pd catalysts for coupling reactions) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer: A combination of techniques is critical:
- NMR Spectroscopy: H and F NMR to confirm substituent positions and monitor reaction progress (e.g., disappearance of starting material peaks) .
- X-ray Crystallography: Resolves stereoelectronic effects of the trifluoromethoxy group and validates planar pyridine geometry .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., CHFNO) and detects isotopic patterns .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer: Initial screens focus on:
- Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC calculations .
- DNA Interaction: Ethidium bromide displacement assays to assess intercalation or groove-binding activity .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from:
- Purity Variability: Use HPLC (>98% purity) and quantify impurities via LC-MS to exclude confounding effects .
- Assay Conditions: Standardize cell culture media (e.g., FBS concentration) and incubation times. Replicate studies under hypoxia vs. normoxia to assess environmental impacts .
- Metabolic Stability: Perform liver microsome assays to identify metabolite interference .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving the pyridine ring?
- Methodological Answer:
- Directing Group Effects: The methoxy group at C2 acts as an ortho/para director, while the trifluoromethoxy group at C5 sterically hinders certain positions. Use DFT calculations to predict substituent effects .
- Lewis Acid Catalysis: Employ BF·EtO to enhance electrophile activation and direct substitutions to meta positions relative to electron-withdrawing groups .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to DNA topoisomerase II or kinase domains, focusing on π-π stacking with the pyridine ring and hydrophobic interactions with CF groups .
- Molecular Dynamics (MD) Simulations: Simulate solvation effects in explicit water models (e.g., TIP3P) to assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What experimental designs mitigate degradation during long-term storage?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
